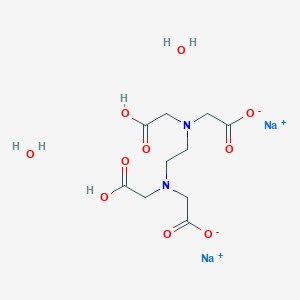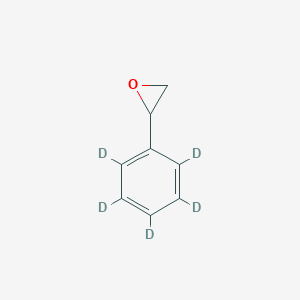
4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile
Vue d'ensemble
Description
4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (FHB) is a versatile chemical compound that has been widely studied for its potential applications in a variety of scientific fields. FHB is a heterocyclic compound, meaning that it contains a ring of atoms with at least one atom being a different element than the others. FHB is a colorless, odorless, crystalline solid that is soluble in both organic and aqueous solvents. It has a melting point of 75-77°C and a boiling point of 227-229°C.
Applications De Recherche Scientifique
Radiation-Induced Hydroxylation
Research indicates that radiation-induced hydroxylation, which involves the addition of hydroxyl groups to aromatic compounds like benzonitriles, can be significantly affected by metal ions. This process is crucial in understanding the reactivity and transformation of compounds such as 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile under radiation exposure (Eberhardt, 1977).
Impurity Synthesis in Antidepressants
The compound has been identified as a by-product in the production of the antidepressant citalopram. Understanding its formation is crucial for quality control in pharmaceutical manufacturing (Zhang Dao-zhen, 2010).
Advanced Polymer Applications
Innovative uses in polymer science have been explored, such as in the synthesis of photoactive hyperbranched poly(aryl ether ketone) with azobenzene end groups. These materials show potential for optical storage applications, indicating a broad scope of technological applications for derivatives of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (Jiang et al., 2010).
Anaerobic Transformation in Environmental Processes
The compound's analogues have been used to study the anaerobic transformation of phenol to benzoate, a process relevant to environmental biodegradation. This research is vital for understanding the environmental fate of similar compounds (Genthner et al., 1989).
Synthesis of High-Performance Polymers
It's also utilized in the synthesis of high-performance polymers, such as in the development of fluorinated phthalazinone monomers. These polymers demonstrate exceptional solubility and thermal properties, making them suitable for engineering plastics and membrane materials (Xiao et al., 2003).
Propriétés
IUPAC Name |
4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-13-4-2-11(3-5-13)15(19)14-6-1-10(8-17)7-12(14)9-18/h1-7,18H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOCLIOVHKLEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449334 | |
| Record name | 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | |
CAS RN |
260371-16-2 | |
| Record name | 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














